molecular formula C12H14N2O2 B028547 Benzyl (1-cyano-1-methylethyl)carbamate CAS No. 100134-82-5

Benzyl (1-cyano-1-methylethyl)carbamate

Cat. No.: B028547
CAS No.: 100134-82-5
M. Wt: 218.25 g/mol
InChI Key: DJQKBMUYZUEUBU-UHFFFAOYSA-N
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Description

Benzyl (1-cyano-1-methylethyl)carbamate (CAS: 100134-82-5) is a carbamate derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Its structure features a carbamate group linked to a benzyl moiety and a branched nitrile-containing substituent (1-cyano-1-methylethyl) (Figure 1). Key physicochemical properties include:

  • Density: 1.124 g/cm³
  • Boiling Point: 381.6°C (at 760 mmHg)
  • LogP: 2.61 (indicating moderate lipophilicity)
  • Refractive Index: 1.526 .

This compound serves as a critical intermediate in synthesizing HIV-integrase inhibitors, notably in the production of Raltegravir and related antiretroviral drugs . Its high purity grades (95–99%) are commercially available for pharmaceutical research .

Properties

IUPAC Name

benzyl N-(2-cyanopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,9-13)14-11(15)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQKBMUYZUEUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593804
Record name Benzyl (2-cyanopropan-2-yl)carbamate
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100134-82-5
Record name Phenylmethyl N-(1-cyano-1-methylethyl)carbamate
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Record name Benzyl (2-cyanopropan-2-yl)carbamate
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Record name benzyl N-(2-cyanopropan-2-yl)carbamate
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Preparation Methods

Key Steps from Patent EP2397472A1

  • Bromination : Reacting 2,2-(5-methyl-1,3-phenylene)-bis(2-methylpropionitrile) with NBS in cyclohexane at 60–65°C introduces bromine at the benzylic position.

  • Workup : Quenching with sodium thiosulfate eliminates residual brominating agents, while crystallization from methanol isolates the product.

Table 2: Bromination Parameters for Related Intermediates

ParameterValueSource Reference
Brominating AgentN-Bromosuccinimide (NBS)
SolventCyclohexane
Reaction Temperature60–65°C
Purification MethodCrystallization (Methanol)
ParameterValueSource Reference
SolventDimethylformamide (DMF)
BasePotassium carbonate
Temperature80°C

Purification and Analytical Characterization

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for validating the purity of this compound. The patent EP2397472A1 emphasizes HPLC monitoring to ensure impurities like dibrominated byproducts remain below 0.1%.

Purification Techniques

  • Crystallization : Methanol and cyclohexane are effective for removing hydrophobic contaminants.

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves polar impurities.

Table 4: Analytical Methods for Carbamate Validation

MethodApplicationSource Reference
HPLCPurity assessment (>99.5%)
1H NMRStructural confirmation
Mass SpectrometryMolecular weight verification

Scalability and Industrial Considerations

The synthesis of raltegravir potassium, as described in Organic Process Research & Development (2011), underscores the importance of scalable routes for carbamate-containing pharmaceuticals. Key lessons include:

  • Solvent Selection : Hydrocarbons like toluene minimize side reactions during large-scale reactions.

  • Waste Reduction : Recycling solvents and optimizing stoichiometry lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-cyano-1-methylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate oxides, while reduction can produce benzyl amines .

Scientific Research Applications

Benzyl (1-cyano-1-methylethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (1-cyano-1-methylethyl)carbamate involves its interaction with specific molecular targets. In the context of HIV-integrase inhibitors, the compound binds to the integrase enzyme, preventing the integration of viral DNA into the host genome. This action disrupts the replication cycle of the virus, thereby inhibiting its proliferation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Compound Name CAS # Molecular Formula Functional Groups Primary Applications
Benzyl (1-cyano-1-methylethyl)carbamate 100134-82-5 C₁₂H₁₄N₂O₂ Carbamate, nitrile, branched alkyl HIV drug intermediates
Benzyl (1-cyanoethyl)carbamate 33876-09-4 C₁₁H₁₂N₂O₂ Carbamate, nitrile, linear alkyl Peptide synthesis
Benzyl Benzoate 120-51-4 C₁₄H₁₂O₂ Ester Solvent, topical scabicide
Benomyl (Methyl carbamate derivative) 17804-35-2 C₁₄H₁₈N₄O₃ Carbamate, benzimidazole Agricultural fungicide

Key Observations :

  • Benzyl (1-cyanoethyl)carbamate (CAS: 33876-09-4) shares a carbamate and nitrile group but lacks the branched methyl group, leading to reduced steric hindrance and altered reactivity in peptide coupling reactions .
  • Benzyl Benzoate (CAS: 120-51-4) replaces the carbamate with an ester group, enhancing stability but limiting its utility in drug synthesis .
  • Benomyl (CAS: 17804-35-2) incorporates a benzimidazole ring, broadening its antifungal activity but diverging from the nitrile-carbamate pharmacophore critical for HIV-integrase inhibition .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Property This compound Benzyl Benzoate Benomyl
Molecular Weight 218.25 212.24 290.32
LogP 2.61 3.00 3.10
Boiling Point (°C) 381.6 323 Decomposes at 290
Primary Use Drug intermediate Solvent Fungicide

Analysis :

  • Benomyl’s higher molecular weight and LogP reflect its agricultural use, favoring environmental persistence over metabolic clearance .

Biological Activity

Benzyl (1-cyano-1-methylethyl)carbamate, with the CAS number 100134-82-5, is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol .

This compound primarily functions as an intermediate in the synthesis of HIV-integrase inhibitors . This class of compounds plays a crucial role in the treatment of HIV/AIDS by inhibiting the integrase enzyme, which is essential for viral replication .

Biochemical Pathways

The compound's mechanism involves:

  • Targeting Integrase : It binds to the active site of HIV-integrase, preventing the integration of viral DNA into the host genome.
  • Cellular Effects : The inhibition of integrase activity leads to reduced viral load and improved clinical outcomes in HIV-infected individuals .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity against HIV. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the replication of HIV strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results suggest that while it shows potent antiviral effects, it also maintains a favorable safety margin in non-target cells.

Synthesis and Evaluation

A study by Itoh et al. highlighted the synthesis of this compound as a precursor for developing more potent HIV-integrase inhibitors. The study reported on various synthetic routes and their efficiency in producing high yields of the compound .

StudyFindings
Itoh et al. (1995)Developed synthesis methods yielding high purity intermediates for HIV drugs.
Coussanes et al. (2016)Explored reaction mechanisms involving cyanoamides leading to enamides, indicating versatility in chemical transformations .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable solubility characteristics, which enhance its bioavailability when formulated as part of pharmaceutical preparations. Its stability under various conditions further supports its potential use in drug development .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Benzyl (1-cyano-1-methylethyl)carbamate, and how do they influence its experimental handling?

  • Answer : The compound's molecular weight (221.25 g/mol), boiling point (393°C), and lipophilicity (logP ~1.8) are critical for solubility and stability in organic solvents. Its density (1.23 g/cm³) and flash point (192°C) inform storage safety protocols. Low aqueous solubility necessitates dimethyl sulfoxide (DMSO) or ethanol for dissolution, while its moderate lipophilicity suggests potential blood-brain barrier permeability .
  • Table :

PropertyValueSource
Molecular Weight221.25 g/molPubChem
Boiling Point393°CPubChem
logP~1.8PubChem
Flash Point192°CPubChem

Q. What synthetic routes are reported for this compound, and how are intermediates characterized?

  • Answer : A common method involves carbamate formation via reaction of 1-cyano-1-methylethylamine with benzyl chloroformate in dichloromethane (DCM) at -20°C, using N-methylmorpholine (NMM) as a base. Post-reaction, extraction with DCM and purification via flash chromatography yield the product. Characterization employs thin-layer chromatography (Rf values), NMR (¹H/¹³C), and IR spectroscopy to confirm functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .

Q. What safety precautions are critical during synthesis and handling?

  • Answer : Use PPE (gloves, goggles, lab coat), avoid inhalation/contact, and work in a fume hood. The compound’s flash point (>112°C) requires storage away from ignition sources. Waste must be segregated and treated as hazardous organic material .

Advanced Research Questions

Q. How do structural modifications of the benzyl carbamate scaffold affect cholinesterase inhibition selectivity?

  • Answer : Substituents on the carbamate nitrogen and aromatic ring significantly alter inhibitory potency. For example, introducing electron-withdrawing groups (e.g., 3-chlorophenyl in compound 28 ) enhances acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.12 µM) while reducing butyrylcholinesterase (BChE) activity, yielding a selectivity index >100. Computational docking reveals these groups optimize π-π stacking and hydrogen bonding in the AChE active site gorge .
  • Table :

CompoundSubstituentIC₅₀ (AChE, µM)Selectivity Index (AChE/BChE)
23 Ethyl, 1-oxo-1-phenyl0.1885
28 3-Chlorophenyl0.12>100

Q. What computational strategies explain the receptor-dependent inhibitory activity of carbamate derivatives?

  • Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) identify key interactions:

  • The carbamate carbonyl forms hydrogen bonds with His447 in AChE.
  • The benzyl group engages in π-π stacking with Trp86.
  • Receptor-dependent QSAR models highlight steric bulk and electronegativity as predictors of IC₅₀ variations (R² = 0.89) .

Q. How can synthetic yields be optimized for lab-scale production?

  • Answer : Low yields (e.g., 56% in ) arise from competing hydrolysis of the chloroformate intermediate. Optimizing reaction conditions—reducing temperature (-30°C), using anhydrous solvents, and adding molecular sieves—can suppress side reactions. Catalytic DMAP (4-dimethylaminopyridine) improves carbamate coupling efficiency .

Q. What pharmacokinetic properties are predicted for this compound, and how do they inform in vivo studies?

  • Answer : Computational models predict moderate gastrointestinal absorption (70-80%) and blood-brain barrier penetration (BBB score: 0.6). However, P-glycoprotein efflux (substrate likelihood: 0.75) may reduce bioavailability. These insights guide dosing regimens in rodent models, recommending intraperitoneal administration to bypass first-pass metabolism .

Methodological Notes

  • SAR Studies : Use comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions to inhibitory activity .
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates (>98%) .
  • Toxicity Screening : Prioritize Ames test and hepatocyte cytotoxicity assays to evaluate genotoxicity and hepatic clearance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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